molecular formula C11H13N5O2 B2486999 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2320605-51-2

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2486999
CAS No.: 2320605-51-2
M. Wt: 247.258
InChI Key: XRNNLMKPTDSQOF-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction.

    Coupling Reactions: The final step would involve coupling the triazole, azetidine, and isoxazole moieties under specific conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.

    Reduction: Reduction reactions might target the triazole or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: Possible applications in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone: Similar compounds might include other triazole-azetidine-isoxazole derivatives.

    Triazole Derivatives: Compounds with similar triazole rings.

    Azetidine Derivatives: Compounds with similar azetidine rings.

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-10(8(2)18-14-7)11(17)15-5-9(6-15)16-12-3-4-13-16/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNLMKPTDSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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